molecular formula C10H13NO B13110817 4-(tert-Butyl)nicotinaldehyde CAS No. 1211583-57-1

4-(tert-Butyl)nicotinaldehyde

Cat. No.: B13110817
CAS No.: 1211583-57-1
M. Wt: 163.22 g/mol
InChI Key: MDVFXHYSGONCSV-UHFFFAOYSA-N
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Description

4-(tert-Butyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a tert-butyl group attached to the fourth position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)nicotinaldehyde typically involves the formylation of 4-tert-butylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: 4-(tert-Butyl)nicotinic acid.

    Reduction: 4-(tert-Butyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(tert-Butyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. Additionally, the tert-butyl group can influence the compound’s lipophilicity, affecting its interaction with cell membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzaldehyde: Similar in structure but lacks the pyridine ring.

    4-tert-Butylpyridine: Lacks the aldehyde group but shares the pyridine ring and tert-butyl group.

    Nicotinaldehyde: Lacks the tert-butyl group but shares the aldehyde and pyridine ring.

Uniqueness

4-(tert-Butyl)nicotinaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group on the nicotinaldehyde scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1211583-57-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-tert-butylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-4-5-11-6-8(9)7-12/h4-7H,1-3H3

InChI Key

MDVFXHYSGONCSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)C=O

Origin of Product

United States

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